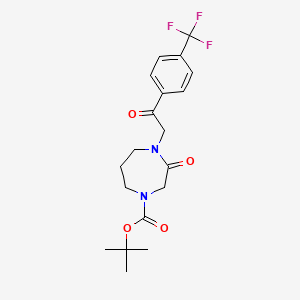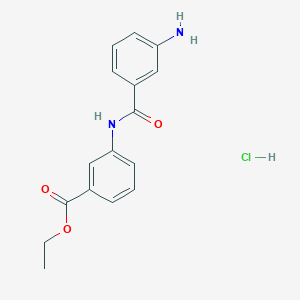![molecular formula C17H20ClN5O2 B2548784 1-(5-Chloro-2-méthoxyphényl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]méthyl}urée CAS No. 2097901-99-8](/img/structure/B2548784.png)
1-(5-Chloro-2-méthoxyphényl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]méthyl}urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds with similar structural motifs and their biological activities. For instance, the first paper describes the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which are receptor tyrosine kinase inhibitors with potent activity against human chronic myeloid leukemia (CML) cell line K562 . The second paper discusses 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which have shown significant antiproliferative effects on various cancer cell lines . These studies suggest that the compound may also possess anticancer properties, given its structural similarity to the compounds studied.
Synthesis Analysis
The synthesis of related diaryl urea derivatives typically involves a structure-based design approach, as mentioned in the first paper . The process includes the creation of a series of compounds followed by structure-activity relationship (SAR) analysis based on cellular assays. Although the exact synthesis method for the compound is not detailed, it can be inferred that a similar approach could be employed, involving the coupling of appropriate phenyl and pyrimidinyl fragments with a urea linker.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of a pyrimidinyl group, as seen in the compounds from both papers, is a common feature that may contribute to the binding affinity and specificity towards biological targets such as tyrosine kinases or BRAF inhibitors . The chloro and methoxy substituents on the phenyl ring, as in the compound of interest, could potentially affect the compound's electronic properties and, consequently, its interaction with the target.
Chemical Reactions Analysis
The chemical reactions involving diaryl urea derivatives are not explicitly discussed in the provided papers. However, the biological evaluation suggests that these compounds may interact with cellular components and inhibit specific signaling pathways, such as the PI3K/AKT pathway in the case of CML . The compound may undergo similar interactions within the cell, leading to antiproliferative effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and reactivity, are essential for their function as medicinal agents. The papers do not provide specific data on these properties for the compounds studied. However, the antiproliferative activity and the induced-apoptosis effect of these compounds indicate that they possess the necessary properties to penetrate cells and exert their biological effects . The compound is likely to share these properties, which would be critical for its potential use as an anticancer agent.
Applications De Recherche Scientifique
- Les chercheurs ont développé une méthode générale, peu coûteuse et polyvalente pour la synthèse de ce composé. Elle implique la formation de liaisons C–N via un aldéhyde aromatique et de l'o-phénylènediamine . Cette voie de synthèse ouvre des possibilités d'exploration plus poussée dans la découverte de médicaments et la science des matériaux.
- Un complexe de palladium (II) dérivé de ce composé a montré une activité inhibitrice tumorale prometteuse. Des études de docking moléculaire ont confirmé son interaction avec l'ADN, suggérant son potentiel en tant que médicament anticancéreux . Des investigations supplémentaires pourraient explorer son mécanisme d'action et optimiser son efficacité.
- Le composé a été utilisé dans la synthèse de N-isoquinolin-1-yl carbamates et de benzo[h]quinolin-2-yl carbamate d'éthyle. La méthode procède par la formation intermédiaire d'isocyanates d'hétéryle, permettant d'accéder à diverses structures hétérocycliques . Ces dérivés peuvent trouver des applications en chimie médicinale et en science des matériaux.
- La coupure régiosélective de liaison C–S catalysée par le palladium et promue par le cuivre en utilisant des disulfures conduit à la formation de 2-hétérocycliques aryloxazoles ou thiazoles. Cette stratégie, qui implique le composé, fournit une voie pratique vers ces hétérocycles précieux . Les applications incluent le développement de médicaments et la synthèse de matériaux.
Synthèse de la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone
Potentiel anticancéreux
Synthèse sans catalyseur de dérivés substitués de pyridin-2-yl et de quinolin-2-yl
Hétéroarylation directe C–H des azoles
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-25-15-6-5-12(18)10-14(15)22-17(24)21-11-13-4-2-9-23(13)16-19-7-3-8-20-16/h3,5-8,10,13H,2,4,9,11H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVVPPOSJAHHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCCN2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

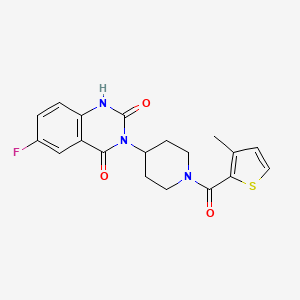
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)
![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)
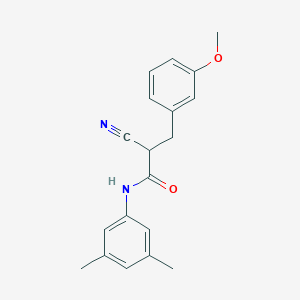
![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)
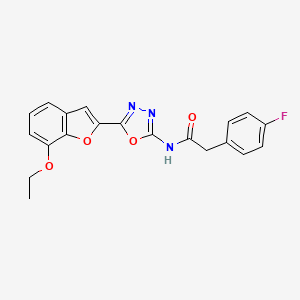
![N-[(1R)-1-(Oxan-4-yl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2548708.png)
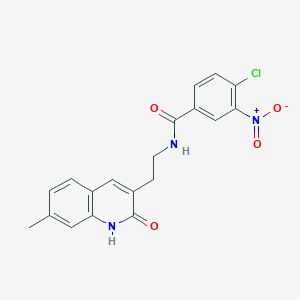
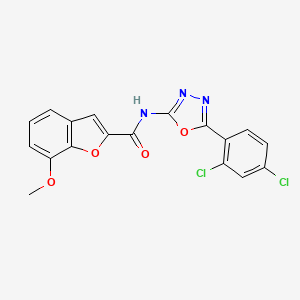
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2548716.png)
